1-tert-Butyl-6-oxo-4-trifluoromethyl-6,7-dihydro-1H-pyrrolo-[2,3-b]-pyridine-3-carbonitrile
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Overview
Description
1-tert-Butyl-6-oxo-4-trifluoromethyl-6,7-dihydro-1H-pyrrolo-[2,3-b]-pyridine-3-carbonitrile is a complex organic compound known for its unique structural features and potential applications in various scientific fields. The presence of trifluoromethyl and pyrrolo-pyridine moieties makes it an interesting subject for research in medicinal chemistry and material science.
Preparation Methods
The synthesis of 1-tert-Butyl-6-oxo-4-trifluoromethyl-6,7-dihydro-1H-pyrrolo-[2,3-b]-pyridine-3-carbonitrile involves multiple stepsThe final step involves the formation of the carbonitrile group under controlled conditions .
Industrial production methods often utilize optimized reaction conditions to ensure high yield and purity. These methods may involve the use of advanced catalysts and solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
1-tert-Butyl-6-oxo-4-trifluoromethyl-6,7-dihydro-1H-pyrrolo-[2,3-b]-pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethyl group. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
1-tert-Butyl-6-oxo-4-trifluoromethyl-6,7-dihydro-1H-pyrrolo-[2,3-b]-pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 1-tert-Butyl-6-oxo-4-trifluoromethyl-6,7-dihydro-1H-pyrrolo-[2,3-b]-pyridine-3-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes easily. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other pyrrolo-pyridine derivatives with trifluoromethyl groups. These compounds share structural similarities but may differ in their specific functional groups, leading to variations in their chemical and biological properties. Examples include:
Properties
Molecular Formula |
C13H12F3N3O |
---|---|
Molecular Weight |
283.25 g/mol |
IUPAC Name |
1-tert-butyl-6-oxo-4-(trifluoromethyl)-7H-pyrrolo[2,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H12F3N3O/c1-12(2,3)19-6-7(5-17)10-8(13(14,15)16)4-9(20)18-11(10)19/h4,6H,1-3H3,(H,18,20) |
InChI Key |
SVIOGDQWDHSKJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=C(C2=C1NC(=O)C=C2C(F)(F)F)C#N |
Origin of Product |
United States |
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